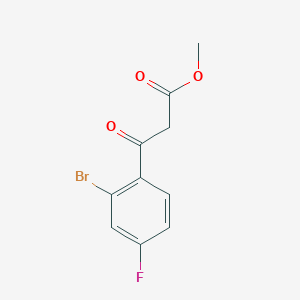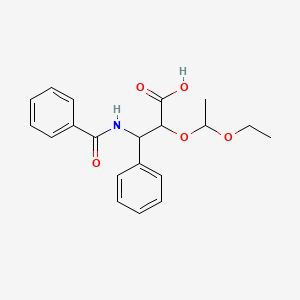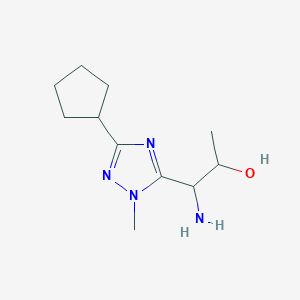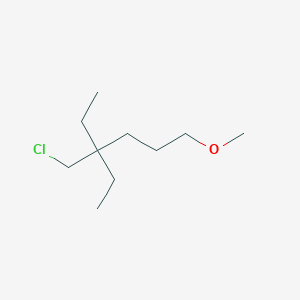![molecular formula C12H14FN3O B15327823 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide is a synthetic chemical compound known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound features an indole core, which is a prominent structure in many natural and synthetic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1 Synthesis of 6-fluoroindole: The process often begins with the synthesis of the 6-fluoroindole by fluorination of an indole derivative.
Step 2 Introduction of the aminoethyl side chain: The 6-fluoroindole undergoes a substitution reaction where the aminoethyl group is introduced.
Step 3 Formation of the acetamide: The final step involves reacting the aminoethyl-substituted 6-fluoroindole with an acetylating agent to form the target compound, 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide.
Industrial Production Methods: Industrial synthesis may involve catalytic processes to optimize the yield and purity of the compound, as well as specific purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, where it is transformed into a corresponding oxidized product, typically involving reagents such as hydrogen peroxide.
Reduction: The reduction can be performed using common reducing agents like lithium aluminum hydride, leading to the corresponding reduced form of the compound.
Substitution: Substitution reactions can replace certain functional groups on the indole ring or the side chains, using reagents like alkyl halides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in an inert solvent like ether.
Substitution: Alkyl halides, often under catalytic or base-promoted conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Simplified derivatives where certain functional groups have been removed or altered.
Substitution Products: Varied indole derivatives depending on the substituents introduced.
Scientific Research Applications
The applications of 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide span across multiple domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Functions as a tool in biochemical studies to investigate enzyme-substrate interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical nature.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its indole core facilitates binding to these targets, influencing biochemical pathways and physiological responses.
Molecular Targets and Pathways:
Enzymes: Inhibits or modulates enzyme activity by fitting into the enzyme's active site.
Receptors: Binds to receptor sites, altering signal transduction pathways involved in various biological processes.
Comparison with Similar Compounds
Tryptophan: Another indole-based compound involved in biological processes.
Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities with the target compound.
Indole-3-acetic acid: A naturally occurring indole derivative with applications in plant biology.
Uniqueness: 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide stands out due to its specific structural modifications, such as the fluoro and acetamide groups, which confer unique chemical properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C12H14FN3O |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-6-fluoroindol-1-yl]acetamide |
InChI |
InChI=1S/C12H14FN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17) |
InChI Key |
RQNGMWZHVCZRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C=C2CCN)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


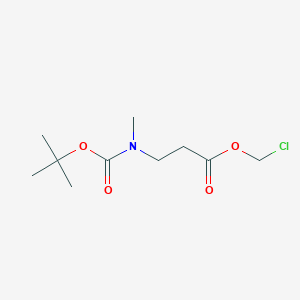
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
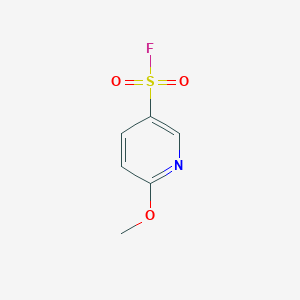
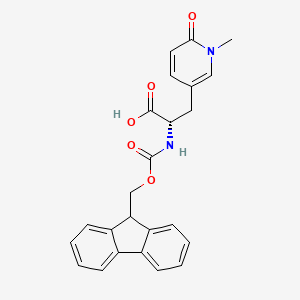
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
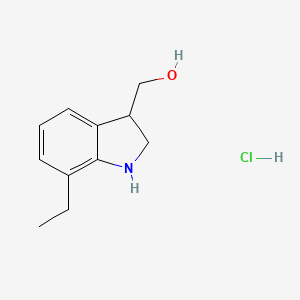
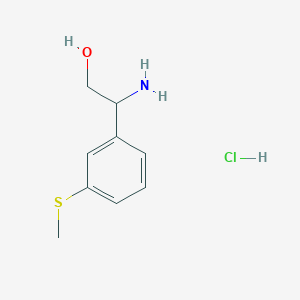
![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
